molecular formula C40H84O4Si B100254 Tetradecyloxysilane CAS No. 18845-54-0

Tetradecyloxysilane

Cat. No. B100254
CAS RN: 18845-54-0
M. Wt: 657.2 g/mol
InChI Key: URJDFYQNAFUJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various siloxane-based compounds has been explored through different methods. For instance, the synthesis of ladder and cage silsesquioxanes from 1,2,3,4-tetrahydroxycyclotetrasiloxane has been achieved, with the reaction yielding different isomers depending on the reagents used, such as dicyclohexylcarbodiimide (DCC) leading to octakis(isopropylsilsesquioxane) . Additionally, the stereospecific transformation of aryl-substituted cyclotetrasiloxanes into tetrahydroxycyclotetrasiloxane has been accomplished using a combination of dephenylchlorination and hydrolysis, resulting in high yields of specific isomers . Furthermore, the synthesis of tetrasilachalcogenanes and tetragermachalcogenanes has been reported, with reactions involving trimethylpropyl-substituted silicon or germanium chlorides and lithium chalcogenides . Novel 2,2,3,3-tetrafunctionalized tetrasilanes have been synthesized by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, demonstrating the potential for further functionalization .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structures of synthesized siloxanes and silanes. The crystal structures of various isomers of tetrahydroxycyclotetrasiloxane have been reported, revealing unique packing structures due to intermolecular hydrogen bonding . Similarly, the crystal structures of tricyclo tetrasilachalcogenanes and tetragermachalcogenanes have been characterized, showing strained "double-decker"-like frameworks . The distorted octahedral coordination of central silicon atoms in tetrakis(trifluoromethanesulfonato)tetrasilanes has been elucidated through structural characterization .

Chemical Reactions Analysis

The reactivity of synthesized siloxanes and silanes has been investigated in various chemical reactions. For example, the reaction of a tetrasilabicyclo compound with carbon tetrachloride and methanol has been studied, revealing the formation of cyclic and acyclic chlorotetrasilanes . The facile ring flipping of a bicyclo tetrasilane has been observed, with the determination of activation parameters . Additionally, the reaction of tetrahydroxycyclotetrasiloxane with DCC has been shown to yield octa(isopropylsilsesquioxane) . The reactions of a germa-silene compound with methanol and dienes have been explored, leading to the formation of adducts and suggesting an equilibrium with a corresponding germylene .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxanes and silanes have been inferred from their synthesis and reactions. For instance, the formation of polysiloxane from a tetraethoxysilane-ethyl alcohol-oxalic acid system has been studied using nuclear magnetic resonance spectroscopy, indicating the formation of linear oligosiloxanes . The isomerization of tricyclo tetrasilachalcogenanes to adamantane-like systems at specific temperatures has been reported, highlighting the thermal stability and reactivity of these compounds . The synthesis of tetramethylethylenedioxydi-[14C]-methylsilane has been described, with its application as a plasticizer in polysiloxane/silica blends, demonstrating its utility in material science applications .

Scientific Research Applications

Stone Conservation and Hydrophobic Treatments Extensive research has been conducted on the conservation of historical stones, highlighting the importance of alkoxysilane materials and their composites. Studies have demonstrated that composites of nano-hydroxyapatite (n-HA) and tetraethoxysilane (TEOS) exhibit promising results in sandstone conservation by consolidating and conferring hydrophobic properties. The introduction of n-HA and hydroxyl-terminated polydimethylsiloxane into TEOS, associated with a neutral catalyst, imparts a coarser network for vapor transport and a hydrophobic effect for liquid water. This approach significantly improves mechanical properties and resistance to artificial aging tests, showcasing the potential of tetradecyloxysilane derivatives in stone conservation efforts (Luo, Xiao, & Zhang, 2015).

Synthesis and Technology Improvement The synthesis of tetraethoxysilane (TEOS), a prominent derivative of silicon compounds, follows the esterification reaction of SiCl4. The technology developed in the 1990s for this process involves the catalyzed direct synthesis of silicon metal and either methanol or ethanol. Recent studies suggest reactive distillation as an intensified technology for TEOS production, highlighting the economic and environmental benefits of novel methodologies in alkoxysilane production (Sánchez-Ramírez et al., 2018).

Polymerization Kinetics Understanding the kinetics of alkoxysilanes polymerization is crucial for their application in various fields. Research has shown that polymerization kinetics are influenced by primary factors such as catalysts, water/silane ratio, pH, and organo-functional groups. This comprehensive review of alkoxysilanes and organoalkoxysilanes polymerization kinetics provides insights into optimizing reaction conditions for the synthesis of silica-based materials, benefiting from the unique properties of tetradecyloxysilane derivatives (Issa & Luyt, 2019).

Organic-Inorganic Hybrid Compounds for Heritage Conservation The development of TEOS-based stone consolidants containing functional (3-glycidoxypropyl)trimethoxysilane (GPTMS) and polyhedral oligomeric silsesquioxane (POSS) addresses the challenges of crack formation during the drying phase of gel. This study reveals that the addition of nanometer-sized POSS and GPTMS reduces capillary force during solvent evaporation, enhancing the hydrophobicity of treated surfaces and providing a promising solution for the conservation of granite heritage (Son et al., 2009).

Safety And Hazards

Tetradecyloxysilane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

tetrakis-decyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJDFYQNAFUJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyloxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.